Cas no 1368925-24-9 (1H-indole-3-sulfonamide)

1H-indole-3-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 1H-indole-3-sulfonamide
- G72572
- EN300-254546
- 1H-indole-3-sulfonic acid amide
- AKSKDJAFNCAVPW-UHFFFAOYSA-N
- 1368925-24-9
- SCHEMBL32896
- AKOS019066920
- indole-3-sulfonamide
-
- MDL: MFCD21882128
- インチ: 1S/C8H8N2O2S/c9-13(11,12)8-5-10-7-4-2-1-3-6(7)8/h1-5,10H,(H2,9,11,12)
- InChIKey: AKSKDJAFNCAVPW-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=CC=C2)C(S(N)(=O)=O)=C1
計算された属性
- せいみつぶんしりょう: 196.03064868g/mol
- どういたいしつりょう: 196.03064868g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
1H-indole-3-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-254546-10g |
1H-indole-3-sulfonamide |
1368925-24-9 | 95% | 10g |
$4176.0 | 2023-09-14 | |
Enamine | EN300-254546-1g |
1H-indole-3-sulfonamide |
1368925-24-9 | 95% | 1g |
$971.0 | 2023-09-14 | |
Enamine | EN300-254546-0.05g |
1H-indole-3-sulfonamide |
1368925-24-9 | 95% | 0.05g |
$226.0 | 2024-06-19 | |
Enamine | EN300-254546-2.5g |
1H-indole-3-sulfonamide |
1368925-24-9 | 95% | 2.5g |
$1903.0 | 2024-06-19 | |
1PlusChem | 1P01C3O7-10g |
1H-indole-3-sulfonamide |
1368925-24-9 | 95% | 10g |
$5224.00 | 2023-12-22 | |
1PlusChem | 1P01C3O7-50mg |
1H-indole-3-sulfonamide |
1368925-24-9 | 95% | 50mg |
$332.00 | 2023-12-22 | |
Aaron | AR01C3WJ-100mg |
1H-Indole-3-sulfonamide |
1368925-24-9 | 95% | 100mg |
$207.00 | 2025-02-09 | |
Aaron | AR01C3WJ-10g |
1H-indole-3-sulfonamide |
1368925-24-9 | 95% | 10g |
$5767.00 | 2023-12-16 | |
A2B Chem LLC | AW43447-2.5g |
1H-indole-3-sulfonamide |
1368925-24-9 | 95% | 2.5g |
$2039.00 | 2024-04-20 | |
Aaron | AR01C3WJ-50mg |
1H-Indole-3-sulfonamide |
1368925-24-9 | 95% | 50mg |
$122.00 | 2025-02-09 |
1H-indole-3-sulfonamide 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Lu Peng,Antonio Doménech-Carbó,Ana Primo,Hermenegildo García Nanoscale Adv., 2019,1, 4827-4833
1H-indole-3-sulfonamideに関する追加情報
Comprehensive Overview of 1H-Indole-3-sulfonamide (CAS No. 1368925-24-9): Properties, Applications, and Research Insights
1H-Indole-3-sulfonamide (CAS No. 1368925-24-9) is a specialized organic compound garnering significant attention in pharmaceutical and biochemical research. This sulfonamide derivative of indole is characterized by its unique molecular structure, combining the indole scaffold with a sulfonamide functional group. Its heterocyclic framework and hydrogen-bonding capacity make it a valuable intermediate for drug discovery and material science applications.
Recent studies highlight the compound's role in modulating enzyme inhibition, particularly in targeting carbonic anhydrase isoforms, a hotspot in cancer and metabolic disorder research. The 1H-Indole-3-sulfonamide structure offers tunable reactivity, enabling researchers to explore its potential in designing selective inhibitors with minimal off-target effects. This aligns with the growing demand for precision therapeutics—a trending topic in AI-driven drug design forums and academic discussions.
From a synthetic chemistry perspective, CAS 1368925-24-9 serves as a versatile building block. Its sulfonamide moiety facilitates interactions with biological targets, while the indole core contributes to π-stacking and hydrophobic binding—key features in small-molecule drug development. Laboratories frequently employ this compound in high-throughput screening (HTS) campaigns, reflecting its relevance in automated drug discovery platforms, a frequently searched term in scientific databases.
Environmental and green chemistry applications are also emerging for 1H-Indole-3-sulfonamide. Researchers investigate its biodegradability and potential as a bio-based catalyst, addressing the surge in searches for eco-friendly synthetic routes. Its stability under physiological conditions further supports its use in sustainable pharmaceutical formulations, a niche gaining traction among environmentally conscious investors.
Analytical characterization of CAS 1368925-24-9 typically involves HPLC-MS and NMR spectroscopy, with computational studies (molecular docking and QSAR modeling) predicting its binding affinities. These methodologies dominate search queries related to compound validation techniques, underscoring the compound's integration with cheminformatics tools.
In material science, derivatives of 1H-Indole-3-sulfonamide exhibit promise in organic semiconductors due to their electron-rich architecture. This intersects with the booming interest in flexible electronics and energy storage solutions, frequently cited in patent filings and industry reports.
Regulatory-wise, 1368925-24-9 is not classified as hazardous under major chemical inventories, but proper laboratory safety protocols (another high-search-volume term) should always be followed. Its non-toxic profile in standard assays makes it suitable for academic and industrial R&D settings.
Future directions for 1H-Indole-3-sulfonamide research may explore its neuroprotective properties or antimicrobial activity—topics trending in PubMed and Google Scholar alerts. Collaborative studies between computational chemists and experimentalists could unlock novel applications, leveraging machine learning predictions for structural optimization.
For procurement, suppliers often list CAS 1368925-24-9 under fine chemical catalogs, with purity grades ranging from 95% to >98%. Bulk inquiries typically reference GMP-compliant synthesis—a critical consideration for preclinical development teams vetting compound sources.
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